Silodosin-d6

Übersicht

Beschreibung

Silodosin is a selective antagonist of alpha-1 adrenergic receptors, particularly the alpha-1A subtype . It is used to treat symptoms associated with benign prostatic hyperplasia (BPH) . Silodosin helps relax the muscles in the prostate and in the opening to the bladder, which may help increase the flow of urine or decrease the symptoms .

Synthesis Analysis

The synthesis of Silodosin is relatively complex and requires a multiple-step reaction sequence . The most challenging part of this synthesis is the preparation of optically active chiral amine intermediate 2, which imparts the optical activity to Silodosin and majorly contributes to its production cost . Another method for synthesizing Silodosin involves deacetylation of a chlorinated substance with hydrochloric acid/acetic acid to obtain indoline, then carrying out an SN2 substitution reaction to obtain an imide, subsequently carrying out an N alkylation reaction to obtain a benzoate, then reducing carbonyl to obtain indoline, then carrying out a Vilsmeier reaction to obtain an aldehyde, then carrying out oximation and dehydration to obtain a nitrile, and by means of an amine obtained by a reaction with a hydrazine hydrate, carrying out resolution with L-tartaric acid to obtain a key Silodosin intermediate .Molecular Structure Analysis

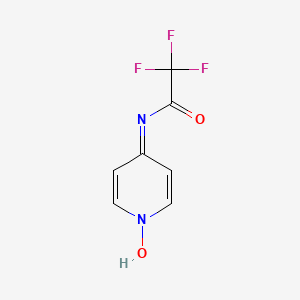

The molecular formula of Silodosin is C25H32F3N3O4 . The structure of Silodosin includes an indoline ring, a trifluoroethoxy group, and a carboxamide group .Chemical Reactions Analysis

Silodosin determines smooth muscle relaxation in bladder and prostate tissues, increases bladder blood flow in conditions of chronic bladder ischemia, and regulates the activity of transcriptional factors responsible for stromal growth and prostate hyperplasia .Physical And Chemical Properties Analysis

The molecular weight of Silodosin is 495.5345 . It is recommended to store Silodosin at a temperature between 59°F and 86°F (15°C and 30°C) .Wissenschaftliche Forschungsanwendungen

Treatment of Benign Prostatic Hyperplasia (BPH)

Scientific Field:

Urology and Pharmacology

Summary:

Silodosin-d6 is a medication primarily used for the symptomatic treatment of benign prostatic hyperplasia (BPH). BPH is a common condition characterized by the enlargement of the prostate gland, leading to urinary symptoms such as difficulty in urination, weak stream, and incomplete bladder emptying.

Methods of Application:

Silodosin-d6 acts as an α1-adrenoceptor antagonist with high uroselectivity. It selectively targets α1-adrenergic receptors in the prostate, relaxing smooth muscle and improving urinary flow. The drug is administered orally, and its pharmacokinetics involve absorption, metabolism, and elimination.

Results:

Clinical trials have demonstrated that Silodosin-d6 effectively alleviates lower urinary tract symptoms (LUTS) associated with BPH. It improves urinary flow rates, reduces hesitancy, and minimizes urgency. Silodosin-d6 has been approved for BPH treatment in Europe, the United States, and Japan .

Medical Expulsive Therapy for Distal Ureteral Stones

Scientific Field:

Urology

Summary:

Silodosin-d6 has shown efficacy as medical expulsive therapy for distal ureteral stones. It helps facilitate the passage of kidney stones through the ureter, reducing pain and promoting stone expulsion.

Methods of Application:

Silodosin-d6 is administered to patients with distal ureteral stones. It relaxes the smooth muscle of the ureter, allowing the stone to move more easily. The drug is typically used alongside pain management and hydration.

Results:

Prospective randomized trials have demonstrated that Silodosin-d6 improves stone passage rates and reduces the need for surgical intervention. It provides symptomatic relief and enhances stone expulsion .

Stability-Indicating UHPLC Method Development

Scientific Field:

Analytical Chemistry

Summary:

Researchers have developed a stability-indicating reversed-phase ultra-high-performance liquid chromatography (UHPLC) method for the quantitative determination of Silodosin-d6 and its related substances.

Methods of Application:

The UHPLC method involves subjecting Silodosin-d6 to stress conditions (hydrolysis, oxidation, photolysis, and thermal degradation) to demonstrate its stability. The chromatographic separation uses an Agilent Poroshell 120 EC-C18 column, and the mobile phase consists of acetonitrile and ammonium acetate buffer. Detection occurs at 273 nm.

Results:

The method successfully separates Silodosin-d6 from its process-related impurities. Validation studies confirm linearity, accuracy, precision, and robustness. Liquid chromatography–mass spectrometry confirms the known impurities’ structures .

Safety And Hazards

Silodosin may cause low blood pressure when you stand up after sitting or lying down, which may lead to dizziness and fainting . It may also affect your pupils during cataract surgery . The major adverse event associated with Silodosin treatment is abnormal ejaculation . It is recommended to avoid breathing mist, gas, or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

Zukünftige Richtungen

Silodosin is one of the drugs approved for the treatment of BPH, being highly effective in improving not only LUTS but also urodynamic parameter impairments secondary to BPH . Moreover, it has shown efficacy as medical expulsive therapy for distal ureteral stones in previous prospective randomized trials . It is recommended to take Silodosin only as directed by your doctor . If you cannot swallow a capsule whole, open it and mix the medicine with applesauce .

Eigenschaften

IUPAC Name |

1-(1,1,2,2,3,3-hexadeuterio-3-hydroxypropyl)-5-[(2R)-2-[2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethylamino]propyl]-2,3-dihydroindole-7-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32F3N3O4/c1-17(30-8-12-34-21-5-2-3-6-22(21)35-16-25(26,27)28)13-18-14-19-7-10-31(9-4-11-32)23(19)20(15-18)24(29)33/h2-3,5-6,14-15,17,30,32H,4,7-13,16H2,1H3,(H2,29,33)/t17-/m1/s1/i4D2,9D2,11D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PNCPYILNMDWPEY-JBAXCKMLSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC2=C(C(=C1)C(=O)N)N(CC2)CCCO)NCCOC3=CC=CC=C3OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C([2H])([2H])N1CCC2=C1C(=CC(=C2)C[C@@H](C)NCCOC3=CC=CC=C3OCC(F)(F)F)C(=O)N)C([2H])([2H])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32F3N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30678731 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

501.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Silodosin-d6 | |

CAS RN |

1051374-52-7 | |

| Record name | 1-[3-Hydroxy(~2~H_6_)propyl]-5-[(2R)-2-({2-[2-(2,2,2-trifluoroethoxy)phenoxy]ethyl}amino)propyl]-2,3-dihydro-1H-indole-7-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30678731 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ammonium 3-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-4-methoxyphenyl sulfate](/img/structure/B587596.png)

![N-[({2-[(Carbamoyloxy)methyl]-2-methylpentyl}oxy)carbonyl]-beta-D-glucopyranuronosylamine](/img/structure/B587602.png)

![2-Ethoxy-1,3-di[(1Z)-1-propen-1-yl]benzene](/img/structure/B587605.png)

![[sec-Butyl(methyl)amino]acetonitrile](/img/structure/B587610.png)